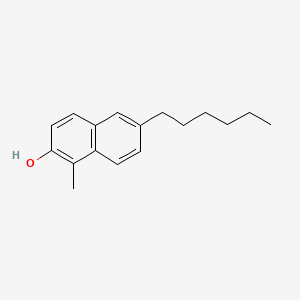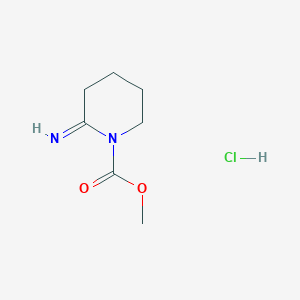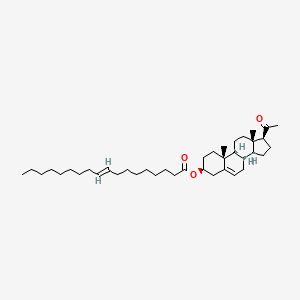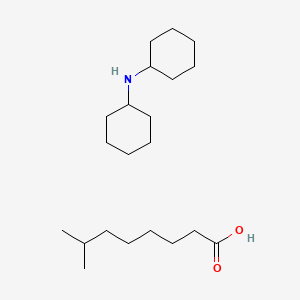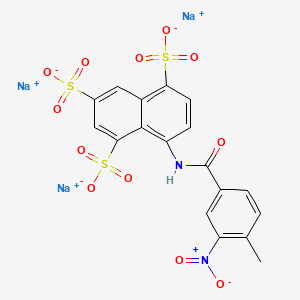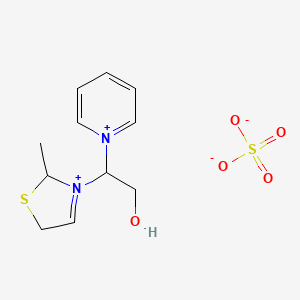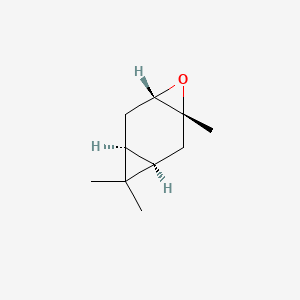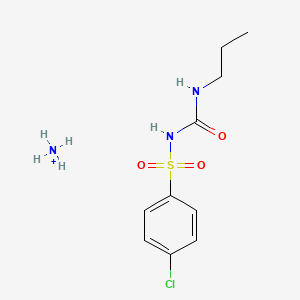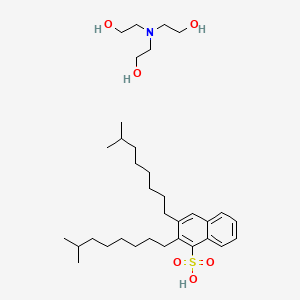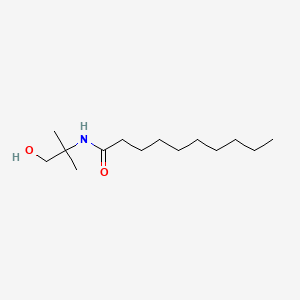
N-Decanoyl-2-amino-2-methylpropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decanoyl-2-amino-2-methylpropanol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is an amide derivative of 2-amino-2-methyl-1-propanol and decanoic acid. This compound is known for its ability to stimulate certain enzymatic activities, making it valuable in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decanoyl-2-amino-2-methylpropanol typically involves the reaction of 2-amino-2-methyl-1-propanol with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Decanoyl-2-amino-2-methylpropanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
N-Decanoyl-2-amino-2-methylpropanol has several applications in scientific research:
Biochemistry: It is used to study enzyme kinetics and mechanisms, particularly in the stimulation of galactocerebroside galactosidase.
Industry: Used in the synthesis of specialized chemicals and materials.
Wirkmechanismus
The primary mechanism of action of N-Decanoyl-2-amino-2-methylpropanol involves its interaction with enzymes. It has been shown to stimulate the activity of galactocerebroside galactosidase by binding to a site other than the substrate-active site, thereby enhancing the enzyme’s hydrolytic activity . This stimulation does not affect the binding of the substrate to the enzyme but increases the rate of the hydrolytic reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Decanoyl-2-amino-2-methyl-1-propanol: A closely related compound with similar enzymatic stimulation properties.
Ceramide-like amides: These compounds also interact with enzymes but may have different degrees of effectiveness and specificity.
Uniqueness
N-Decanoyl-2-amino-2-methylpropanol is unique due to its specific structure, which includes a branched methyl group and a decanoyl chain. This structure is crucial for its ability to stimulate galactocerebroside galactosidase effectively. Modifications to this structure, such as changing the length of the fatty acid chain or altering the branched methyl group, can significantly impact its activity .
Eigenschaften
CAS-Nummer |
35922-60-2 |
|---|---|
Molekularformel |
C14H29NO2 |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
N-(1-hydroxy-2-methylpropan-2-yl)decanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
IWZPIXUPMVBLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



